molecular formula C20H34N2O3S B5333065 N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide

N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide

Cat. No.: B5333065
M. Wt: 382.6 g/mol
InChI Key: FMOXRGOADGUXDZ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide is a complex organic compound characterized by the presence of an adamantyl group, a butylsulfonyl group, and a piperidine-3-carboxamide moiety The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of 1-adamantyl nitrate with sulfuric acid to form the adamantyl carbocation, which then reacts with nitrogen-containing nucleophiles to form the desired amide . The butylsulfonyl group can be introduced through sulfonation reactions using butylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts, such as aluminum triflate under microwave irradiation, can enhance the efficiency of the synthesis . Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone, while reduction of the sulfonyl group can produce the corresponding sulfide .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target . The piperidine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide is unique due to the combination of its adamantyl, butylsulfonyl, and piperidine-3-carboxamide moieties. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its rigid structure and ability to undergo diverse chemical reactions further enhance its potential in scientific research and industrial applications .

Properties

IUPAC Name

N-(1-adamantyl)-1-butylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3S/c1-2-3-7-26(24,25)22-6-4-5-18(14-22)19(23)21-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,2-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOXRGOADGUXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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